Linker Length Differentiation: C4 Alkyl vs. C3 Alkyl in EED-Targeted PROTAC Synthesis
The (S,R,S)-AHPC-C4-NH2 dihydrochloride incorporates a four-carbon alkyl linker, whereas its closest structural analog, (S,R,S)-AHPC-C3-NH2 (VH032-C3-NH2, CAS 2361119-88-0), bears a three-carbon alkyl linker. This single-methylene difference determines which validated EED degrader can be synthesized: the C3 variant is specifically utilized in the synthesis of UNC6852, a published bivalent chemical degrader that degrades PRC2 components with an EED DC50 of 0.61 µM and EZH2 DC50 of 0.67 µM [1]. The C4 variant is designated for a distinct series of EED-targeted PROTACs that degrade EED, EZH2, and SUZ12 [2]. No published study has demonstrated that a PROTAC synthesized with the C3 linker can replicate the degradation profile of a C4-linked degrader, or vice versa. Broader PROTAC linker SAR data confirm that a change from an 11-atom to a 13-atom linker increases degradation from 36–51% to >95%, while extending to a 14-atom linker collapses activity to 16%, underscoring that linker length is non-linear and non-interchangeable [3].
| Evidence Dimension | Linker length (alkyl carbon atoms) and associated EED degrader identity |
|---|---|
| Target Compound Data | 4-carbon alkyl linker (C4); designated for EED-targeted PROTACs degrading EED, EZH2, and SUZ12 [2] |
| Comparator Or Baseline | 3-carbon alkyl linker (C3); designated for UNC6852 synthesis (EED DC50 = 0.61 µM, EZH2 DC50 = 0.67 µM) [1] |
| Quantified Difference | Δ1 carbon atom in linker; distinct PROTAC products with non-overlapping degradation profiles |
| Conditions | Cell-based degradation assays; UNC6852 tested in HeLa and DLBCL cells [1] |
Why This Matters
Procurement of the wrong linker-length variant (C3 vs. C4) will produce a different PROTAC molecule with unvalidated degradation activity, potentially rendering a research program non-reproducible.
- [1] Potjewyd F, et al. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. Cell Chem Biol. 2020;27(1):47-56.e15. UNC6852 DC50 data: EED 0.61 µM, EZH2 0.67 µM. View Source
- [2] Hsu JH, et al. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. Cell Chem Biol. 2020;27(1):47-56.e15. Designates C4-linked VHL ligand for EED-targeted PROTACs. View Source
- [3] Table 2. Degradation results of second generation SHP2 PROTACs: linker length vs. degradation. Molecules. 2023;28(19):6947. 11-atom: 36-51%; 13-atom: >95%; 14-atom: 16%. View Source
